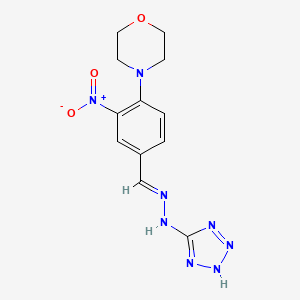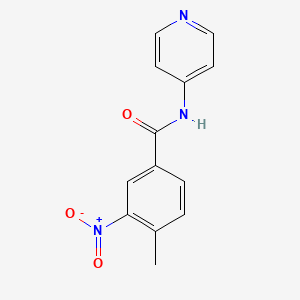
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide, also known as DIPP, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and protein synthesis. 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is believed to modulate the activity of the sigma-1 receptor, which can result in the modulation of various cellular processes.
Biochemical and physiological effects:
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant effects, which may be due to its ability to modulate the activity of the sigma-1 receptor. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, one limitation of using 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is its potential toxicity. It is important to use caution when handling 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide and to follow proper safety protocols.
Future Directions
There are many potential future directions for research involving 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide. One area of interest is the development of new sigma-1 receptor modulators for the treatment of depression and anxiety. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide may be useful in the development of new local anesthetics and treatments for neuropathic pain. Further research is needed to fully understand the potential therapeutic applications of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide.
Conclusion:
In conclusion, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various diseases. It has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant properties, as well as its potential use as a local anesthetic and treatment for neuropathic pain. 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide's high affinity for the sigma-1 receptor makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, caution must be taken when handling 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide due to its potential toxicity. Further research is needed to fully understand the potential therapeutic applications of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide and to develop new sigma-1 receptor modulators.
Synthesis Methods
The synthesis of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is through the reaction of 4-isopropylbenzylamine with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. This reaction produces the intermediate 4-isopropylphenyl-2,2-dimethylpropanamide, which is then reacted with piperidine and phosgene to yield 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been shown to have a high affinity for the sigma-1 receptor, which has been implicated in the treatment of depression and anxiety.
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-14(2)15-6-8-17(9-7-15)21-18(23)16-10-12-22(13-11-16)19(24)20(3,4)5/h6-9,14,16H,10-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMPVQZMQLVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)


![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)